molecular formula C10H11FO B13622284 (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B13622284
M. Wt: 166.19 g/mol
InChI Key: DVSRHIMRYZEXNF-UHFFFAOYSA-N
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Description

(7-Fluoro-2,3-dihydro-1H-inden-4-yl)methanol is a fluorinated indene derivative featuring a partially saturated bicyclic scaffold. The compound’s structure includes a fluorine atom at position 7 and a hydroxymethyl group (-CH2OH) at position 4 (Figure 1). This combination of substituents confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry for further derivatization. Key synthetic steps for related analogs involve Sonogashira cross-coupling, reduction, and halogenation, as demonstrated in the synthesis of non-fluorinated analogs (e.g., (2,3-dihydro-1H-inden-4-yl)methanol) .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

InChI

InChI=1S/C10H11FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-5,12H,1-3,6H2

InChI Key

DVSRHIMRYZEXNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)CO

Origin of Product

United States

Preparation Methods

Patent-Disclosed Methodologies

A key source of synthetic information is the patent WO2019200114A1, which outlines scalable methods for preparing substituted bicyclic compounds including fluoro-substituted indanes. The preparation involves:

  • Starting from halogenated 7-fluoro-2,3-dihydro-1H-inden-4-one derivatives.
  • Reaction with bases, esterification catalysts, carbon monoxide, and alcohols to form esters or carboxylates.
  • Use of coupling agents and amines to introduce various substituents on the indane ring.
  • One-pot synthesis techniques combining imine formation and reduction steps.
  • Hydrolysis of intermediates to yield the target hydroxymethyl derivatives.

The process is typically conducted under controlled temperatures (10 °C to 30 °C) and monitored by high-performance liquid chromatography (HPLC) to ensure purity and reaction completion. The patent also describes recrystallization from solvents such as isopropanol or 2-methyltetrahydrofuran to isolate the final product.

Research Article Procedures and Experimental Details

A detailed experimental procedure relevant to the synthesis of fluoro-substituted indane derivatives, including (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol, is provided in the supporting information of a recent publication on enantioselective synthesis (DOI: 10.1021/acs.orglett.4c00982.s001). Key points include:

  • Use of lithium diisopropylamine (LDA) for directed ortho-lithiation of fluorinated aromatic precursors at low temperature (-70 °C).
  • Subsequent formylation with dimethylformamide (DMF) to introduce aldehyde functionality.
  • Nucleophilic aromatic substitution with hydroxybenzonitrile derivatives to form aryl ethers.
  • Zinc-mediated addition of difluoroethyl groups to aromatic rings.
  • Catalytic hydrogenation using rhodium catalysts to achieve dihydro-indene ring saturation and stereocontrol.
  • Purification by column chromatography and recrystallization to isolate pure compounds.
  • Characterization by NMR (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and optical rotation measurements.

The experimental section provides exact reagent quantities, solvents, temperatures, and reaction times, emphasizing the importance of inert atmosphere (nitrogen) and careful temperature control for reproducibility.

Data Tables Summarizing Key Reaction Conditions and Outcomes

Step Starting Material / Intermediate Reagents & Conditions Yield (%) Notes
1 2-bromo-1,4-difluorobenzene LDA, THF, -70 °C; then DMF, quench with acetic acid 70 Directed ortho-lithiation and formylation
2 2-bromo-3,6-difluorobenzaldehyde + 3-fluoro-5-hydroxybenzonitrile K2CO3, DMF, 60 °C, 20 h 73 Nucleophilic aromatic substitution
3 Aromatic bromide intermediate Activated zinc, THF, 70 °C; ethyl bromodifluoroacetate - Difluoroalkylation step
4 Fluorinated indanone derivative Rhodium-catalyzed hydrogenation - Enantioselective reduction to dihydroindene
5 Dihydroindene aldehyde Reduction or hydrolysis to hydroxymethyl derivative - Final step to (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Note: Some yields and conditions are specific to intermediates and may vary depending on scale and exact substitution pattern.

Analysis of Preparation Methods

Advantages of Current Methods

  • Scalability: The patent method emphasizes scalable one-pot reactions, reducing purification steps and improving throughput.
  • Selectivity: Use of rhodium-catalyzed hydrogenation allows for stereoselective reduction, critical for bioactive compounds.
  • Versatility: The methods allow introduction of various substituents, enabling structural diversification.
  • Robust Characterization: Reactions are monitored by HPLC, UPLC-MS, and NMR, ensuring product integrity.

Challenges and Considerations

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 7-fluoro-2,3-dihydroindene.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: 7-fluoro-2,3-dihydro-1H-inden-4-carboxylic acid.

    Reduction: 7-fluoro-2,3-dihydroindene.

    Substitution: Various substituted fluoroindanes depending on the nucleophile used.

Scientific Research Applications

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological conditions.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity/Use Reference
(7-Fluoro-2,3-dihydro-1H-inden-4-yl)methanol 2,3-Dihydro-1H-indene 7-F, 4-CH2OH Intermediate for drug synthesis
TAK-828F 7-Fluoro-1,1-dimethylindene 7-F, 5-carbamoyl, naphthyridine RORγt inverse agonist (autoimmune diseases)
Lubazodone 7-Fluoro-2,3-dihydro-1H-indene 7-F, 4-O-morpholine Antidepressant (assumed)
Non-fluorinated analog 2,3-Dihydro-1H-indene 4-CH2OH Synthetic intermediate
Key Observations :
  • Fluorine Substitution: The 7-fluoro group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in TAK-828F and Lubazodone .
  • Conformational Restriction : The dihydroindene scaffold restricts rotational freedom, a feature shared with TAK-828F, which likely enhances target binding specificity .

Structure-Activity Relationships (SAR)

  • Fluorine Position : Fluorine at position 7 in the target compound and TAK-828F contributes to electron-withdrawing effects, stabilizing aromatic interactions with target proteins.
  • Substituent Diversity: Hydroxymethyl (-CH2OH): Increases hydrophilicity, suitable for non-CNS targets. Ether-linked morpholine (Lubazodone): Enhances bioavailability and CNS activity . Carbamoyl (TAK-828F): Facilitates hydrogen bonding, critical for RORγt binding .

Biological Activity

The compound (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is a fluorinated derivative of indene, notable for its potential biological activities. Its unique structure, characterized by a bicyclic arrangement and specific functional groups, positions it as a candidate for various therapeutic applications, particularly in treating infectious diseases such as tuberculosis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10_{10}H11_{11}FO
Molecular Weight: ~152.16 g/mol

The presence of a fluorine atom at the 7-position and a hydroxymethyl group at the 4-position enhances its reactivity and biological profile. The compound's structure allows for further chemical modifications, making it a versatile scaffold in medicinal chemistry.

Biological Activity

Research indicates that (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol exhibits significant biological activity, particularly as an antituberculosis agent . It has shown effectiveness against Mycobacterium tuberculosis while maintaining a favorable safety profile by minimizing inhibition of the hERG channel, which is crucial for cardiac function.

The mechanism by which this compound exerts its antimicrobial effects likely involves the inhibition of specific enzymes or pathways critical for bacterial survival. Its interaction with cardiac ion channels suggests that structural modifications could enhance selectivity and reduce potential side effects related to heart function.

Synthesis

The synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves several steps:

  • Formation of the indene skeleton through cyclization reactions.
  • Introduction of the fluorine atom at the 7-position using fluorination techniques.
  • Hydroxymethylation at the 4-position to yield the final product.

Optimized synthetic routes focus on maximizing yield and purity for potential industrial applications.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol:

Compound NameMolecular FormulaKey Features
4-Fluoro-1-indanolC8_{8}H8_{8}FHydroxyl group at 1-position
5-Fluoro-2,3-dihydro-1H-inden-1-olC10_{10}H11_{11}FHydroxyl group at 1-position
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-olC13_{13}H13_{13}FTetrahydronaphthalene structure

The positioning of functional groups in (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol enhances its reactivity and biological activity compared to similar compounds.

Case Studies

Recent studies have explored the biological activity of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol in various contexts:

  • Antituberculosis Activity : In vitro tests demonstrated that the compound effectively inhibited Mycobacterium tuberculosis, suggesting its potential as a lead compound for drug development against tuberculosis.
  • Cardiac Safety Profile : Interaction studies revealed that it has a reduced risk of cardiac toxicity compared to other antituberculosis agents, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves halogenation of the indene core followed by hydroxymethylation. For example:

  • Step 1 : Fluorination at the 7-position via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) in anhydrous acetonitrile at 60–80°C.
  • Step 2 : Hydroxymethylation via Friedel-Crafts alkylation using formaldehyde or paraformaldehyde in the presence of Lewis acids (e.g., AlCl₃) .
  • Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce side products. Purification via silica gel chromatography with ethyl acetate/hexane gradients improves yield (>75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to J~50 Hz for aromatic F) and hydroxymethyl protons (δ ~4.5 ppm, broad singlet).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 181.0871 (calculated for C₁₀H₁₁FO).
  • X-ray crystallography : Resolve dihydroindenyl ring puckering and hydrogen-bonding interactions (e.g., O–H⋯F) using SHELXL .
    • Data Interpretation : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. How does the reactivity of the hydroxymethyl group influence derivatization strategies?

  • Reactivity Profile :

  • Oxidation : Converts the –CH₂OH group to a ketone using Jones reagent (CrO₃/H₂SO₄), critical for probing metabolic pathways.
  • Esterification : React with acetyl chloride in pyridine to form acetate derivatives for stability studies.
  • Mechanistic Insight : Steric hindrance from the fused indene ring slows nucleophilic substitution at the hydroxymethyl site .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity during fluorination be addressed?

  • Solutions :

  • Directed ortho-Metalation : Use a directing group (e.g., –Bpin) to enhance fluorination selectivity at the 7-position.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition .
    • Data Contradiction : Discrepancies in reported yields (50–80%) may arise from trace moisture; use molecular sieves to stabilize fluorinating agents .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?

  • Approach :

  • Multi-Technique Validation : Compare X-ray-derived bond lengths (e.g., C–F: 1.35 Å) with DFT-optimized structures (B3LYP/6-311+G(d)).
  • Software Tools : Refine SHELXL models with anisotropic displacement parameters; cross-validate using ORTEP-3 for thermal ellipsoid visualization .

Q. What biological mechanisms underlie its anti-inflammatory activity, and how can potency be improved?

  • Findings :

  • Target Engagement : Inhibits COX-2 (IC₅₀: 1.2 µM) via hydrogen bonding between the hydroxymethyl group and Arg120.
  • SAR Insights : Fluorine at C7 enhances membrane permeability (logP: 2.1 vs. 2.8 for chloro-analogues) but reduces aqueous solubility.
  • Optimization : Introduce sulfonate esters to balance lipophilicity and solubility .

Q. How do computational methods (e.g., MD simulations) predict its binding affinity for kinase targets?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with HIF-2α (PDB: 5TGM). Key residues: Val376, Phe344.
  • MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of the fluorine-mediated hydrophobic pocket occupancy .

Q. Why does fluorination at C7 enhance bioactivity compared to other halogenated analogues?

  • Mechanistic Analysis :

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity of the indene ring, enhancing π-stacking with aromatic residues (e.g., Tyr485 in B-Raf).
  • Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life (t₁/₂: 6h vs. 2h for chloro-analogues) .

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